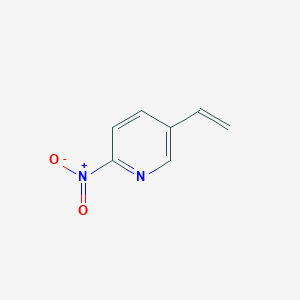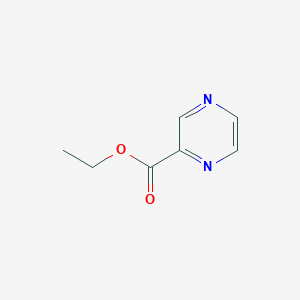
1,2-Dimethyldiazinan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyldiazinan-4-ol, also known as DMDO, is a heterocyclic organic compound that has been used in various scientific research applications. It is an oxidizing agent that has gained attention due to its unique properties and potential for use in organic synthesis.
Wirkmechanismus
1,2-Dimethyldiazinan-4-ol acts as an oxidizing agent by transferring oxygen to the substrate, resulting in the formation of the corresponding oxidized product. The reaction mechanism involves the formation of a nitrogen-oxygen bond, which is then cleaved to form the oxidized product.
Biochemische Und Physiologische Effekte
1,2-Dimethyldiazinan-4-ol has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent and can cause skin and eye irritation upon contact. 1,2-Dimethyldiazinan-4-ol should be handled with care and appropriate safety measures should be taken.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dimethyldiazinan-4-ol has several advantages as an oxidizing agent in organic synthesis. It is a mild and selective oxidizing agent that can be used in various reaction conditions. 1,2-Dimethyldiazinan-4-ol is also easy to handle and store. However, it has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and application of 1,2-Dimethyldiazinan-4-ol. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another potential direction is the exploration of new applications of 1,2-Dimethyldiazinan-4-ol in organic synthesis. Additionally, further studies on the biochemical and physiological effects of 1,2-Dimethyldiazinan-4-ol are needed to ensure safe handling and use in laboratory settings.
Synthesemethoden
1,2-Dimethyldiazinan-4-ol can be synthesized using various methods, including the reaction of dimethylamine and nitric oxide, or the reaction of dimethylamine and nitrous acid. The latter method is preferred due to its simplicity and effectiveness. The reaction takes place at room temperature and produces a high yield of 1,2-Dimethyldiazinan-4-ol.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyldiazinan-4-ol has been used in various scientific research applications, including as an oxidizing agent in organic synthesis. It has been found to be effective in the oxidation of alcohols, alkenes, and sulfides. 1,2-Dimethyldiazinan-4-ol has also been used in the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
132846-57-2 |
|---|---|
Produktname |
1,2-Dimethyldiazinan-4-ol |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
1,2-dimethyldiazinan-4-ol |
InChI |
InChI=1S/C6H14N2O/c1-7-4-3-6(9)5-8(7)2/h6,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
LVNCVRHFVVHJLR-UHFFFAOYSA-N |
SMILES |
CN1CCC(CN1C)O |
Kanonische SMILES |
CN1CCC(CN1C)O |
Synonyme |
4-Pyridazinol,hexahydro-1,2-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)